![molecular formula C15H17FN2O2 B5642805 6-(2-butoxy-4-fluorophenyl)-2-methylpyridazin-3(2H)-one](/img/structure/B5642805.png)
6-(2-butoxy-4-fluorophenyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
The interest in fluorinated compounds, particularly those incorporating fluorophenyl groups, stems from their significant biological and chemical properties, making them valuable in various scientific and industrial applications. The compound belongs to this class of fluorinated chemicals, suggesting its potential utility in areas such as material science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of fluorinated compounds often involves specific strategies to introduce the fluorine atom or fluorinated groups into the molecular framework. Techniques such as direct fluorination, nucleophilic substitution, or the use of specialized reagents can be employed. For instance, the synthesis of 2-fluorophenyl-4,6-disubstituted triazines demonstrates the use of structure-activity relationships to achieve desired antimicrobial properties, indicating a methodological approach that could be relevant to the synthesis of our target compound (Saleh et al., 2010).
properties
IUPAC Name |
6-(2-butoxy-4-fluorophenyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-3-4-9-20-14-10-11(16)5-6-12(14)13-7-8-15(19)18(2)17-13/h5-8,10H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMVNOKDSNXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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